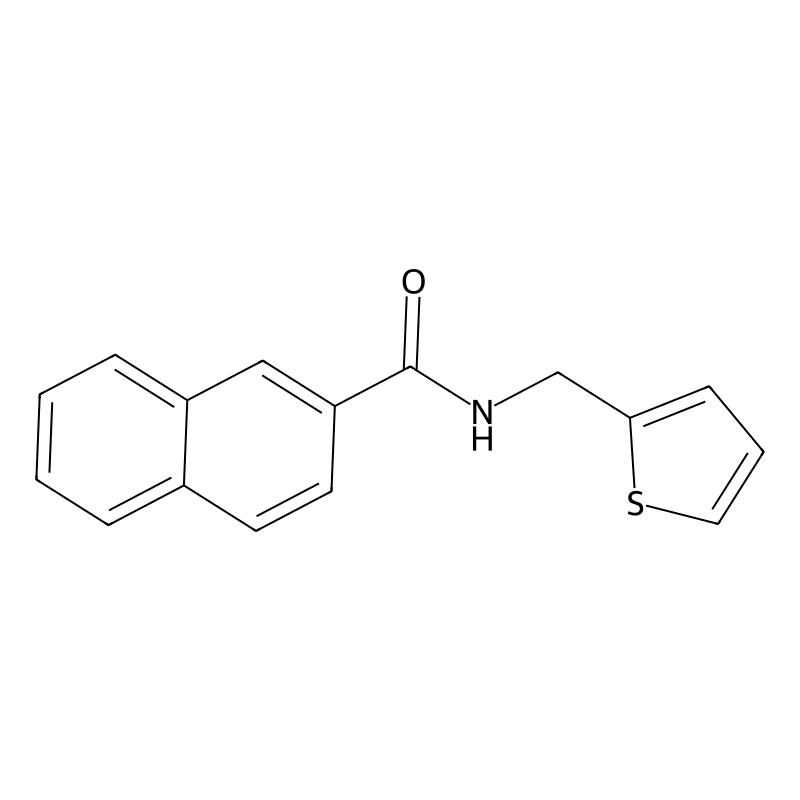

N-(thiophen-2-ylmethyl)naphthalene-2-carboxamide

Catalog No.

S5179490

CAS No.

M.F

C16H13NOS

M. Wt

267.3 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(thiophen-2-ylmethyl)naphthalene-2-carboxamide

IUPAC Name

N-(thiophen-2-ylmethyl)naphthalene-2-carboxamide

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

InChI

InChI=1S/C16H13NOS/c18-16(17-11-15-6-3-9-19-15)14-8-7-12-4-1-2-5-13(12)10-14/h1-10H,11H2,(H,17,18)

InChI Key

NVXFNZPWMLPKEP-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=CS3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=CS3

The exact mass of the compound N-(2-thienylmethyl)-2-naphthamide is 267.07178521 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

There is limited information readily available on N-(2-thienylmethyl)-2-naphthamide. Scientific literature searches haven't yielded any definitive origin or specific significance in current research.

Molecular Structure Analysis

N-(2-thienylmethyl)-2-naphthamide is a molecule formed by linking two aromatic groups: a naphthalene moiety and a thiophene moiety. The key features include:

- Naphthalene: A bicyclic aromatic hydrocarbon with a fused-ring structure [].

- Thiophene: A five-membered aromatic heterocycle containing one sulfur atom [].

- Amide Bond: The linkage between the naphthalene and the thienylmethyl group (-CH2-thienyl) is an amide bond (CONH). This bond formation involves the carbonyl group (C=O) of a carboxylic acid and a primary amine (NH2) [].

Chemical Reactions Analysis

- Amide Synthesis: The most common method for amide synthesis is the reaction between a carboxylic acid and an amine. This can be achieved through various methods like condensation with condensing agents or using coupling reagents.

For N-(2-thienylmethyl)-2-naphthamide, the reaction would likely involve 2-naphthoic acid and 2-thienylmethylamine.

Physical And Chemical Properties Analysis

No data is currently available on specific properties like melting point, boiling point, solubility, or stability for N-(2-thienylmethyl)-2-naphthamide.

- Aromatic Compounds: Many aromatic hydrocarbons can be harmful if inhaled or absorbed through the skin. They may cause irritation, dizziness, or other health effects.

- Amides: Some amides can be skin or eye irritants.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

267.07178521 g/mol

Monoisotopic Mass

267.07178521 g/mol

Heavy Atom Count

19

Dates

Last modified: 04-15-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds